Lipophilicity (XLogP3) Differentiation: Ethyl vs Methyl vs Isopropyl Analogs
The N-ethyl substitution on the target compound confers an XLogP3 of 2.3, which is positioned between the methyl analog (XLogP3 = 1.9) and the isopropyl analog (XLogP3 = 2.7), as computed by PubChem's XLogP3 algorithm [1][2][3]. This intermediate lipophilicity aligns with the CNS MPO (Central Nervous System Multiparameter Optimization) optimal logP range of 2.0–3.0, whereas the methyl analog falls below this window and the isopropyl analog approaches the upper boundary [4].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | Methyl-piperidin-3-ylmethyl-carbamic acid benzyl ester: XLogP3 = 1.9; Isopropyl-piperidin-3-ylmethyl-carbamic acid benzyl ester: XLogP3 = 2.7 |
| Quantified Difference | Δ = +0.4 vs methyl; Δ = -0.4 vs isopropyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07); in silico prediction based on topological descriptors validated against experimental logP datasets |
Why This Matters
For procurement targeting CNS-penetrant or orally bioavailable lead compounds, the ethyl analog's logP sits within the validated CNS MPO sweet spot, reducing the need for downstream medicinal chemistry optimization compared to the suboptimal methyl or borderline isopropyl variants.
- [1] PubChem Compound Summary for CID 66569373, Ethyl-piperidin-3-ylmethyl-carbamic acid benzyl ester. XLogP3-AA = 2.3. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 66569362, Methyl-piperidin-3-ylmethyl-carbamic acid benzyl ester. XLogP3-AA = 1.9. National Center for Biotechnology Information (2025). View Source
- [3] PubChem Compound Summary for CID 66569387, Isopropyl-piperidin-3-ylmethyl-carbamic acid benzyl ester. XLogP3-AA = 2.7. National Center for Biotechnology Information (2025). View Source
- [4] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem. Neurosci. 2010;1(6):435-449. Optimal logP range defined as 2.0–3.0. View Source
